molecular formula C20H25N5S B13365267 3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365267
M. Wt: 367.5 g/mol
InChI Key: FIIDOEPAZPSBAD-UHFFFAOYSA-N
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Description

3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a piperidinyl group, a tetrahydronaphthalenylmethyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolothiadiazole core, followed by the introduction of the piperidinyl and tetrahydronaphthalenylmethyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique structural features and diverse range of applications. Similar compounds include other triazolothiadiazoles and related heterocyclic compounds, which may share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of the piperidinyl and tetrahydronaphthalenylmethyl groups, which contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C20H25N5S

Molecular Weight

367.5 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H25N5S/c1-24-10-4-7-17(13-24)19-21-22-20-25(19)23-18(26-20)12-14-8-9-15-5-2-3-6-16(15)11-14/h8-9,11,17H,2-7,10,12-13H2,1H3

InChI Key

FIIDOEPAZPSBAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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